4-[(1r,3r)-3-aminocyclobutyl]benzonitrile hydrochloride, trans
Description
This compound is a cyclobutane-derived benzonitrile featuring a trans-configuration of the 3-amino group on the cyclobutyl ring and a hydrochloride counterion. Its molecular formula is C₁₁H₁₃N₃·HCl (MW: 227.7 g/mol for the free base; 264.1 g/mol with HCl).
Properties
IUPAC Name |
4-(3-aminocyclobutyl)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c12-7-8-1-3-9(4-2-8)10-5-11(13)6-10;/h1-4,10-11H,5-6,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGIBRYKSUUYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=C(C=C2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243508-33-8 | |
| Record name | 4-(3-aminocyclobutyl)benzonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1r,3r)-3-aminocyclobutyl]benzonitrile hydrochloride typically involves the reaction of 4-bromobenzonitrile with (1r,3r)-3-aminocyclobutanol under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-[(1r,3r)-3-aminocyclobutyl]benzonitrile hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
4-[(1r,3r)-3-aminocyclobutyl]benzonitrile hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1r,3r)-3-aminocyclobutyl]benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs with Modified Cyclobutyl Substituents
Key Observations :
- Tetramethyl cyclobutyl derivatives (e.g., ) exhibit increased steric bulk, which may reduce binding pocket accessibility but improve metabolic stability.
- Ethyl-substituted analogs (e.g., ) demonstrate higher molecular complexity and lower synthesis yields (51%), likely due to multi-step heterocycle formation.
Benzonitrile Derivatives with Alternative Backbones
Key Observations :
PROTAC and Androgen Receptor-Targeting Derivatives
Biological Activity
4-[(1R,3R)-3-Aminocyclobutyl]benzonitrile hydrochloride, trans, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 200.67 g/mol
- CAS Number : 1956310-58-9
The compound is believed to act primarily as a selective antagonist for histamine H receptors. These receptors are known to modulate neurotransmitter release in the central nervous system (CNS), influencing various neurological processes such as sleep, cognition, and appetite regulation .
Neuropharmacological Effects
Research indicates that compounds similar to 4-[(1R,3R)-3-Aminocyclobutyl]benzonitrile hydrochloride exhibit significant effects on the CNS. For instance:
- Histamine Receptor Modulation : The compound can selectively inhibit H receptor activity, potentially leading to enhanced neurotransmitter release, which may benefit conditions like narcolepsy and cognitive deficits associated with neurodegenerative diseases .
- Cognitive Enhancement : Animal studies suggest that H receptor antagonists can improve cognitive performance in tasks requiring memory and learning .
Anti-inflammatory Properties
Emerging evidence points to the anti-inflammatory potential of this compound:
- Inhibition of Pro-inflammatory Cytokines : In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated microglia, suggesting a neuroprotective role .
- Chondroprotective Effects : Similar compounds have demonstrated the ability to protect cartilage from degradation in models of osteoarthritis, indicating potential applications in joint health .
Table 1: Summary of Biological Activities
Case Study: Cognitive Enhancement
A study conducted by Cho et al. (2017) investigated the cognitive-enhancing effects of an H receptor antagonist similar to 4-[(1R,3R)-3-Aminocyclobutyl]benzonitrile hydrochloride. The results indicated significant improvements in spatial memory tasks in mice treated with the compound compared to controls. The researchers hypothesized that this effect was mediated through increased acetylcholine release due to H receptor blockade .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-[(1r,3r)-3-aminocyclobutyl]benzonitrile hydrochloride, trans?
Answer:
The synthesis typically involves three key steps:
- Cyclobutane ring formation : Use [2+2] photocycloaddition or strain-driven cyclization to generate the trans-cyclobutyl scaffold .
- Amine introduction : Catalytic hydrogenation or reductive amination of ketone intermediates, as demonstrated for structurally related trans-3-aminocyclobutanol derivatives .
- Benzonitrile coupling : Nucleophilic substitution (e.g., Mitsunobu reaction) between a hydroxyl-substituted cyclobutylamine and activated benzonitrile precursors .
- Hydrochloride salt formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) .
Basic: How is stereochemical integrity confirmed for the trans-cyclobutyl configuration?
Answer:
- X-ray crystallography : Provides definitive proof of the trans configuration, as seen in structurally analogous compounds .
- NOESY NMR : Correlates spatial proximity of protons on the cyclobutane ring to confirm relative stereochemistry .
- Chiral HPLC : Validates enantiopurity by separating diastereomers using chiral stationary phases (e.g., amylose-based columns) .
Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?
Answer:
- High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts) .
- 2D NMR (COSY, HSQC) : Clarifies proton-proton and carbon-proton connectivity, especially for overlapping signals in the cyclobutane region .
- Solvent-dependent studies : Analyze solvent effects on fluorescence or NMR shifts to identify tautomeric or conformational changes, as noted in twisted intramolecular charge-transfer (TICT) systems .
Advanced: What methodologies assess the compound’s potential as a kinase inhibitor or receptor modulator?
Answer:
- In vitro kinase assays : Use fluorescence polarization (FP) or time-resolved FRET (TR-FRET) to measure ATP-competitive binding .
- Molecular docking : Compare the trans-cyclobutyl conformation’s fit into kinase active sites (e.g., using Schrödinger Suite or AutoDock) .
- Pharmacokinetic profiling : Evaluate metabolic stability via liver microsome assays and plasma protein binding (e.g., equilibrium dialysis) .
Basic: What analytical techniques ensure purity and stability of the hydrochloride salt?
Answer:
- HPLC-UV/ELSD : Quantify impurities using reversed-phase C18 columns with trifluoroacetic acid (TFA) as an ion-pairing agent .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures to optimize storage conditions (e.g., -20°C under argon) .
- Karl Fischer titration : Measure residual water content, critical for hygroscopic hydrochloride salts .
Advanced: How does the cyclobutane ring’s strain influence reactivity in downstream modifications?
Answer:
- Kinetic studies : Compare reaction rates (e.g., hydrogenolysis or oxidation) with non-strained analogs to quantify strain effects .
- DFT calculations : Model transition states to predict regioselectivity in ring-opening reactions .
- Stability assays : Monitor degradation under acidic/basic conditions via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
Basic: How is the hydrochloride salt’s solubility profile optimized for biological assays?
Answer:
- pH-solubility studies : Titrate the compound in buffers (pH 1–7.4) to identify optimal solubilization conditions .
- Co-solvent systems : Use DMSO/PEG 400 mixtures for in vitro assays, ensuring <1% DMSO to avoid cytotoxicity .
Advanced: What strategies improve selectivity in targeting structurally similar receptors?
Answer:
- Structure-activity relationship (SAR) studies : Systematically modify the benzonitrile substituents (e.g., electron-withdrawing groups) and cyclobutyl stereochemistry .
- Cryo-EM or X-ray crystallography : Resolve binding poses in receptor-ligand complexes to guide rational design .
- Proteome-wide profiling : Use affinity-based chemoproteomics to identify off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
